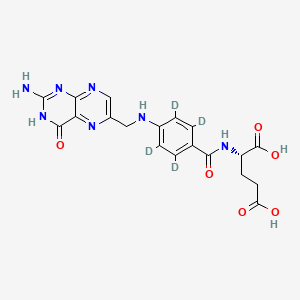![molecular formula C21H21ClN2 B563171 (3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene CAS No. 106865-63-8](/img/structure/B563171.png)
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is a member of the hapalindole family of indole alkaloids, which are natural products isolated from cyanobacteria, specifically from the Stigonematales order . These compounds are known for their unique polycyclic ring systems and diverse biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of hapalindole K involves several key steps, including electrophilic aromatic substitution, cycloaddition, and Ritter reactions . The synthesis begins with the reaction between indole and α-methyl tiglic acid chloride, followed by a demanding intermolecular [4+2] cycloaddition . The final steps include tosyl deprotection and isonitrile formation .
Industrial Production Methods
The complexity of the synthesis and the need for specific reaction conditions make large-scale production challenging .
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of hapalindole K include lithium chloride, epoxides, and α-ketoglutarate-dependent nonheme iron halogenases . The reactions often require specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of hapalindole K, which can exhibit different biological activities .
Scientific Research Applications
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[76102,7
Mechanism of Action
The mechanism of action of hapalindole K involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis and to induce apoptosis in cancer cells by activating specific signaling pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in scientific research .
Comparison with Similar Compounds
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is part of a larger family of indole alkaloids, including:
- Fischerindoles
- Ambiguines
- Welwitindolinones
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific polycyclic ring system and the presence of a chlorine atom, which contributes to its distinct biological properties .
Properties
CAS No. |
106865-63-8 |
|---|---|
Molecular Formula |
C21H21ClN2 |
Molecular Weight |
336.863 |
InChI |
InChI=1S/C21H21ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,16,19,24H,1,10H2,2-4H3/t16-,19+,21+/m0/s1 |
InChI Key |
VRTCQZPYIDLYAS-LDQXTDLNSA-N |
SMILES |
CC1(C2=C(C(C(C(C2)Cl)(C)C=C)[N+]#[C-])C3=CNC4=CC=CC1=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


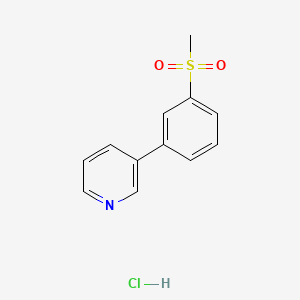
![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)
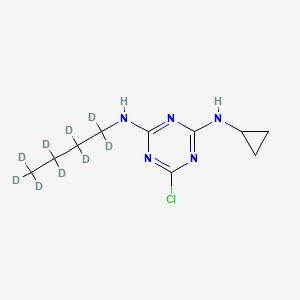
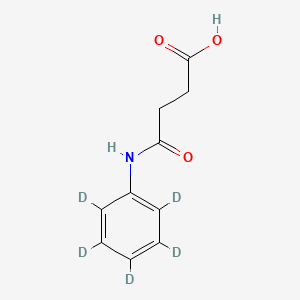


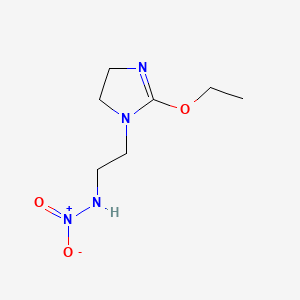
![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)

